![molecular formula C14H20O B2799933 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol CAS No. 1225527-51-4](/img/structure/B2799933.png)
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol
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Overview
Description
“2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol” is a chemical compound with the molecular formula C14H20O . It has a molecular weight of 204.31 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol” is 1S/C14H20O/c1-2-11(10-15)14-8-7-12-5-3-4-6-13(12)9-14/h7-9,11,15H,2-6,10H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol” is a liquid at room temperature . .Scientific Research Applications
- Suzuki-Miyaura Coupling Reaction Description: This powerful tool enables carbon-carbon bond formation by coupling the boronic acid with various organic electrophiles (e.g., aryl and vinyl halides) in the presence of a palladium catalyst.
- Description : Researchers investigate its behavior during photochemical reactions, particularly in the context of 17β-estradiol (natural estrogenic steroid) and 17α-ethinylestradiol (synthetic oral contraceptive) transformations .
Photochemical Transformation Studies
Hydroxy Pyrazole and Hydroxy Oxazole Synthesis
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s plausible that it could interact with various enzymes or receptors, altering their function and leading to downstream effects .
Biochemical Pathways
Its structural similarity to other tetrahydronaphthalene derivatives suggests it may influence pathways related to these compounds .
Result of Action
It’s likely that the compound’s effects would depend on the specific biological targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its biological activity .
properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-11(10-15)14-8-7-12-5-3-4-6-13(12)9-14/h7-9,11,15H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLJINNHJBJOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C1=CC2=C(CCCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol |
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